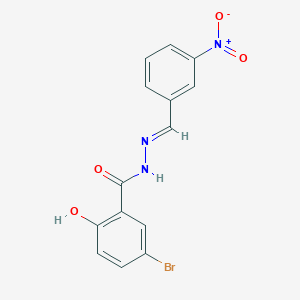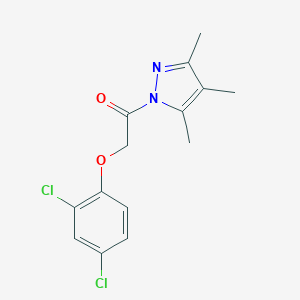![molecular formula C17H16N4O4 B230294 1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B230294.png)
1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide, commonly known as BOPDH, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BOPDH is a synthetic compound that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of BOPDH is not fully understood. However, it is believed that BOPDH exerts its effects through the inhibition of enzymes involved in various biochemical pathways. For example, BOPDH has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BOPDH has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BOPDH can inhibit the growth of various cancer cell lines. In vivo studies have shown that BOPDH can reduce inflammation and tumor growth in animal models. BOPDH has also been shown to have potential as a plant growth regulator and pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BOPDH is its versatility. BOPDH has been shown to have potential applications in various fields, including medicine, agriculture, and environmental science. Another advantage of BOPDH is its relatively low toxicity. However, one limitation of BOPDH is its limited solubility in water, which can make it difficult to work with in some lab experiments.
Orientations Futures
There are several future directions for research on BOPDH. One area of research is the optimization of the synthesis method to improve the yield and purity of BOPDH. Another area of research is the identification of the specific enzymes targeted by BOPDH and the elucidation of the mechanism of action. Additionally, further studies are needed to investigate the potential applications of BOPDH in medicine, agriculture, and environmental science.
Méthodes De Synthèse
The synthesis of BOPDH involves a series of chemical reactions. The first step is the condensation of cyclohexanone with hydrazine hydrate to form 1,3-bis(cyclohexylidene)hydrazine. The second step is the reaction of 1,3-bis(cyclohexylidene)hydrazine with acetylacetone to form 1,3-bis(cyclohexylidene)-2,4-pentanedione. The final step is the reaction of 1,3-bis(cyclohexylidene)-2,4-pentanedione with formaldehyde to form BOPDH.
Applications De Recherche Scientifique
BOPDH has been extensively studied for its potential applications in various fields. In medicine, BOPDH has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In agriculture, BOPDH has been shown to have potential as a plant growth regulator and pesticide. In environmental science, BOPDH has been shown to have potential as a water treatment agent.
Propriétés
Formule moléculaire |
C17H16N4O4 |
|---|---|
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
1-N//',3-N//'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide |
InChI |
InChI=1S/C17H16N4O4/c22-14-7-3-1-5-12(14)10-18-20-16(24)9-17(25)21-19-11-13-6-2-4-8-15(13)23/h1-8,10-11,18-19H,9H2,(H,20,24)(H,21,25)/b12-10+,13-11+ |
Clé InChI |
KTTILVWJIYLLNV-DCIPZJNNSA-N |
SMILES isomérique |
C1=C/C(=C\NNC(=O)CC(=O)NN/C=C\2/C(=O)C=CC=C2)/C(=O)C=C1 |
SMILES |
C1=CC(=CNNC(=O)CC(=O)NNC=C2C=CC=CC2=O)C(=O)C=C1 |
SMILES canonique |
C1=CC(=CNNC(=O)CC(=O)NNC=C2C=CC=CC2=O)C(=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzylbenzo[cd]indol-2(1H)-one](/img/structure/B230214.png)
![1-allylbenzo[cd]indol-2(1H)-one](/img/structure/B230215.png)
![2-(2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230220.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)

![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)
![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)



![2-(4-methoxyphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230254.png)


